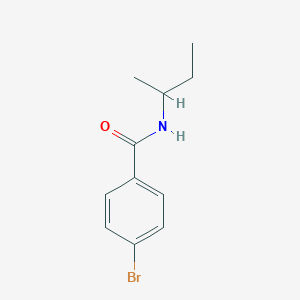

4-BROMO-N-SEC-BUTYL-BENZAMIDE

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

4-bromo-N-butan-2-ylbenzamide |

InChI |

InChI=1S/C11H14BrNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

AZBNUODSMLNLJG-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Bromo N Sec Butyl Benzamide

Direct Amidation Approaches to 4-Bromo-N-sec-butyl-benzamide

Direct amidation involves the formation of an amide bond by reacting a carboxylic acid with an amine, typically with the removal of a water molecule. This method is often preferred for its atom economy, as the only byproduct is water mdpi.com. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt mdpi.com. To overcome this, various coupling reagents and catalysts are employed to facilitate the reaction under milder conditions.

The foundational direct amidation approach involves the condensation of 4-bromobenzoic acid with sec-butylamine. This reaction forms the N-sec-butyl amide of 4-bromobenzoic acid. The direct thermal condensation is possible but generally requires temperatures exceeding 160°C to drive off water and shift the equilibrium toward the product mdpi.com. To make the process more efficient and avoid harsh conditions, activating agents or coupling reagents are typically necessary.

Coupling reagents are essential in modern amide synthesis for activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. A variety of such reagents are available, ranging from carbodiimides to phosphonium and uronium salts.

One effective coupling reagent for this type of transformation is titanium tetrachloride (TiCl₄). In a related synthesis, TiCl₄ was used to couple 4-bromobenzoic acid with an amine, achieving an excellent yield of 93% researchgate.net. The proposed mechanism involves the titanium reagent acting as a Lewis acid to activate the carboxylic acid. Other notable coupling reagents include 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT-MM), which have proven effective for coupling carboxylic acids with secondary amines biotage.co.jpluxembourg-bio.comresearchgate.net.

Table 1: Effect of Various Coupling Reagents on Amide Synthesis

| Coupling Reagent | Typical Conditions | Reported Yields (Similar Reactions) | Reference |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Pyridine, reflux | 93% | researchgate.net |

| HATU / PS-DIEA | Microwave, THF | High Purity and Yield | biotage.co.jp |

| DMT-MM | Aqueous media | Good to Excellent | luxembourg-bio.comresearchgate.net |

This table presents data from analogous amidation reactions to illustrate the efficacy of different coupling reagents.

The choice of solvent and base is critical for optimizing the yield and selectivity of the amidation reaction. The solvent must be able to dissolve the reactants and facilitate the reaction while not interfering with the coupling process. Bases are often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

For the TiCl₄-mediated coupling, pyridine can serve as both the solvent and the base researchgate.net. In other systems, such as those using HATU, a non-interfering solvent like tetrahydrofuran (THF) is used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), which can be polymer-supported (PS-DIEA) for easier removal biotage.co.jp. The use of aqueous solvent systems has also been explored with certain coupling reagents like DMT-MM, offering a more environmentally friendly alternative to traditional dipolar aprotic solvents like DMF or NMP luxembourg-bio.comresearchgate.net.

Table 2: Influence of Solvent and Base on Direct Amidation

| Solvent | Base | Coupling System | Key Outcome | Reference |

|---|---|---|---|---|

| Pyridine | Pyridine | TiCl₄ | Acts as both solvent and base, high yield | researchgate.net |

| Tetrahydrofuran (THF) | DIEA or PS-DIEA | HATU | High purity and yield, easy workup with PS-base | biotage.co.jp |

| Acetonitrile/Water | N-Methylmorpholine (NMM) | DMT-MM | Effective coupling in aqueous media | researchgate.net |

This table illustrates the interplay between solvent, base, and coupling agent in representative amidation reactions.

Synthesis of this compound via Acyl Chloride Routes

An alternative and highly reliable method for preparing amides is the Schotten-Baumann reaction, which proceeds via a two-step sequence involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine diva-portal.org. This method is often high-yielding and proceeds under mild conditions.

The first step in this route is the conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromobenzoyl chloride is a highly reactive electrophile.

In the second step, 4-bromobenzoyl chloride is reacted with sec-butylamine. The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the stable amide bond. This reaction is typically rapid and exothermic. A procedure for a similar synthesis involved adding a solution of 4-bromobenzoyl chloride in a suitable solvent like acetone to the amine nih.gov. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is often used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.

To maximize the yield and purity of this compound from the acyl chloride route, several conditions can be optimized. The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermic nature and minimize side reactions. The stoichiometry of the reactants is also important; using a slight excess of the amine can help drive the reaction to completion and neutralize the HCl byproduct.

Purification of the final product typically involves a series of workup steps. The reaction mixture can be treated with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted amine, followed by washing with water nih.gov. The crude solid product can then be isolated by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/dichloromethane mixture, to yield the pure this compound nih.gov. For less crystalline products, column chromatography on silica gel is an effective alternative purification method.

Table 3: Optimization Parameters for the Acyl Chloride Route

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | 0 °C to room temperature | Controls exothermic reaction, minimizes side products |

| Base | Excess sec-butylamine or Triethylamine | Neutralizes HCl byproduct |

| Solvent | Acetone, Dichloromethane, THF | Dissolves reactants, facilitates reaction |

| Workup | Wash with dilute HCl, then water | Removes excess amine and inorganic salts |

| Purification | Recrystallization or Column Chromatography | Obtains high-purity final product |

This table summarizes key parameters for the optimization and purification of amides synthesized via the acyl chloride method.

Formation of Thiourea Derivatives of this compound Analogues

The synthesis of thiourea derivatives from benzamides involves the introduction of a thiourea moiety, which can be achieved through various synthetic routes. One common method involves the use of isothiocyanates as key intermediates.

Synthesis from 4-Bromobenzoyl Isothiocyanate and Amines

The synthesis of N-((4-bromobenzoyl)carbamothioyl) derivatives, which are analogues of this compound containing a thiourea group, can be effectively carried out through the reaction of 4-bromobenzoyl isothiocyanate with various primary and secondary amines. This method is a widely used and efficient way to create a diverse range of thiourea derivatives. researchgate.net The general reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

The process typically begins with the generation of the 4-bromobenzoyl isothiocyanate intermediate. This can be accomplished by reacting 4-bromobenzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an appropriate solvent. The resulting isothiocyanate is often used in situ for the subsequent reaction with an amine.

The addition of the amine to the 4-bromobenzoyl isothiocyanate proceeds readily, usually at room temperature, to yield the corresponding N-(4-bromobenzoyl)thiourea derivative. The versatility of this method allows for the introduction of a wide variety of substituents on the thiourea nitrogen by simply changing the amine reactant. researchgate.net For instance, reacting 4-bromobenzoyl isothiocyanate with sec-butylamine would lead to the formation of a thiourea analogue of this compound.

Characterization of Thiocarbonyl and Carbonyl Bond Lengths

The structural features of benzoylthiourea derivatives, including the bond lengths of the carbonyl (C=O) and thiocarbonyl (C=S) groups, have been extensively studied using single-crystal X-ray diffraction. These studies provide valuable insights into the electronic and conformational properties of these molecules.

The carbonyl and thiocarbonyl bond lengths in these derivatives exhibit typical double-bond character. nih.gov However, the exact bond lengths can be influenced by the nature of the substituents on the benzoyl and thiourea moieties, as well as by intramolecular and intermolecular interactions, such as hydrogen bonding.

In many crystal structures of N-benzoylthiourea derivatives, an intramolecular hydrogen bond is observed between the N-H proton of the thiourea and the carbonyl oxygen atom. nih.govtubitak.gov.tr This interaction can lead to a slight elongation of the C=O bond and a shortening of the adjacent C-N bond, indicating some degree of electron delocalization within the molecule.

The following table summarizes typical bond lengths for carbonyl and thiocarbonyl groups in related benzoylthiourea derivatives, as determined by X-ray crystallography.

| Bond | Typical Bond Length (Å) | Reference |

| C=O | 1.218 - 1.266 | nih.gov |

| C=S | 1.670 - 1.730 | nih.gov |

| C(O)-N | 1.324 - 1.388 | nih.gov |

| C(S)-N | 1.340 - 1.403 |

These values indicate that the C-N bonds adjacent to the carbonyl and thiocarbonyl groups have some double-bond character, being shorter than a typical C-N single bond (around 1.47 Å). This is attributed to resonance delocalization of the lone pair of electrons on the nitrogen atoms. Upon coordination to a metal ion, both the C=O and C=S bond lengths tend to increase, while the adjacent C-N bond lengths decrease, suggesting further electron delocalization within the resulting chelate ring. scispace.com

Palladium-Catalyzed C-N Cross-Coupling Reactions in Benzamide (B126) Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of benzamides, including this compound. The Buchwald-Hartwig amination is a prominent example of such a reaction.

Arylation of Amides using Pd(0) Catalysts

The synthesis of N-substituted benzamides can be achieved through the palladium-catalyzed N-arylation of amides. This reaction typically involves the coupling of an aryl halide or pseudohalide with an amide in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of a molecule like this compound, this could involve the coupling of a 4-brominated aromatic precursor with sec-butylamine.

The catalytic system generally consists of a palladium(0) source, which can be generated in situ from a palladium(II) precursor, and a phosphine ligand. syr.edu The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of the substrates that can be used. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., XPhos, BrettPhos), have been shown to be particularly effective for these transformations. mit.edunih.gov

The reaction is typically carried out in an organic solvent, and a base is required to deprotonate the amide nucleophile, facilitating its coordination to the palladium center. uwindsor.ca Common bases used include sodium tert-butoxide, potassium phosphate (B84403), and cesium carbonate.

Mechanistic Considerations of C-N Bond Formation

The generally accepted mechanism for palladium-catalyzed C-N cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, ligand exchange, and reductive elimination. syr.eduuwindsor.ca

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 4-bromobenzoyl derivative) in an oxidative addition step. This results in the formation of a Pd(II) intermediate, where the palladium has inserted into the carbon-bromine bond.

Ligand Exchange/Amide Binding: The next step involves the coordination of the amide to the Pd(II) complex. The base present in the reaction mixture facilitates the deprotonation of the amide, forming a palladium-amido complex. The exact mechanism of this step, whether associative or dissociative, can depend on the nature of the ligand. syr.edu

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the Pd(II)-amido complex. This step forms the desired C-N bond of the benzamide product and regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. The steric bulk of the ligand is thought to promote this step. uwindsor.ca

The efficiency of each of these steps can be influenced by the choice of palladium precursor, ligand, base, and solvent, as well as the specific substrates being coupled.

Scope and Limitations with Brominated Aromatic Precursors

Brominated aromatic compounds are common starting materials for palladium-catalyzed C-N cross-coupling reactions due to their reactivity and commercial availability. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides in the oxidative addition step.

The use of modern palladium catalysts with bulky, electron-rich ligands has significantly expanded the scope of these reactions to include a wide variety of aryl and heteroaryl bromides. researchgate.net These catalysts can effectively couple brominated precursors with a broad range of primary and secondary amines and amides. Functional groups such as esters and ketones are often tolerated under the reaction conditions. researchgate.net

However, there are some limitations to consider. Sterically hindered aryl bromides or amides can sometimes react sluggishly. Additionally, certain functional groups on the aromatic precursor or the amide can interfere with the catalyst or the reaction mechanism. For example, substrates with the potential for metal chelation may require careful selection of the ligand to avoid catalyst deactivation. mit.edu Despite these challenges, the palladium-catalyzed arylation of amides remains a highly versatile and widely used method for the synthesis of benzamides from brominated aromatic precursors.

Other Synthetic Transformations Leading to this compound and its Derivatives

Beyond the classical amidation reaction between an acid chloride (4-bromobenzoyl chloride) and an amine (sec-butylamine), alternative synthetic routes offer advantages in terms of substrate availability, reaction conditions, and functional group tolerance.

N-Alkylation of Benzamide Scaffolds

The direct N-alkylation of a primary amide, such as 4-bromobenzamide (B181206), with an appropriate alkylating agent represents a powerful and convergent approach. Modern catalytic systems have been developed to facilitate this transformation, particularly through "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which utilize alcohols as alkylating agents, releasing water as the only byproduct. nih.gov

This process typically involves the in-situ, metal-catalyzed oxidation of a secondary alcohol (e.g., 2-butanol) to the corresponding ketone (2-butanone). The ketone then undergoes condensation with the primary amide (4-bromobenzamide) to form an N-acyl-imine intermediate. Finally, the metal hydride species, formed during the initial alcohol oxidation, reduces the imine to yield the desired N-alkylated amide, this compound. nih.gov

Several catalytic systems have proven effective for the N-alkylation of amides with alcohols. These often employ transition metals that can efficiently mediate the hydrogen transfer steps.

| Catalyst System | Alcohol Substrate | Base | Conditions | Yield |

| Cobalt nanoparticles on carbon | Benzyl alcohols, Aliphatic alcohols | KOH | Toluene, 115-130 °C | Good to Excellent nih.gov |

| Mn(I) PNP pincer complex | Benzylic alcohols, Primary aliphatic alcohols | t-BuOK | Xylenes, 110 °C | Excellent acs.org |

| FeCl₃·6H₂O/glycerol (DES) | Activated secondary alcohols | N/A | 40 °C, aerobic | Good researchgate.net |

While these methods are broadly applicable, their extension to secondary alcohols like 2-butanol for alkylating benzamides can be more challenging than with primary alcohols. However, the use of iron-based deep eutectic solvents (DES) has been shown to be a sustainable option for the mono-alkylation of benzamides with activated secondary alcohols. researchgate.net Another innovative approach involves visible-light-induced N-alkylation, which avoids the use of metal catalysts and harsh conditions altogether. nih.gov

Functionalization of Related Benzamide Systems

An alternative retrosynthetic strategy involves introducing the bromine atom at a later stage of the synthesis. This approach would begin with the preparation of N-sec-butylbenzamide, followed by electrophilic aromatic substitution to install the bromine atom at the para position of the benzene (B151609) ring.

The synthesis of the precursor, N-sec-butylbenzamide, can be achieved through standard amidation methods. rsc.org The subsequent step is a regioselective bromination. The N-sec-butylamido group (-CONH-sec-butyl) is an ortho-, para-directing group due to the lone pair on the nitrogen atom being in conjugation with the aromatic ring. Therefore, direct bromination of N-sec-butylbenzamide using an electrophilic bromine source like N-Bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst would be expected to yield a mixture of ortho- and para-substituted products.

Due to the steric hindrance imposed by the relatively bulky sec-butyl group, the para-product, this compound, is expected to be the major isomer. The reaction conditions can be optimized to maximize the yield of the desired para-isomer over the ortho-isomer.

Stereoselective Synthesis Considerations for this compound

The sec-butyl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers: (R)-4-Bromo-N-sec-butyl-benzamide and (S)-4-Bromo-N-sec-butyl-benzamide. The synthesis of a single enantiomer requires a stereoselective approach.

Influence of the sec-Butyl Group on Enantioselectivity

The most straightforward method to produce an enantiomerically pure final product is to start with an enantiomerically pure precursor. By using either (R)-sec-butylamine or (S)-sec-butylamine in the initial amidation reaction with 4-bromobenzoyl chloride, the corresponding enantiomer of this compound can be synthesized directly. Since the amidation reaction does not affect the existing stereocenter on the amine, the chirality is transferred to the product with high fidelity.

In more complex catalytic scenarios where a prochiral precursor might be alkylated, the steric and electronic profile of the sec-butyl group would play a critical role in the enantioselective step. A chiral catalyst would form a transient diastereomeric complex with the substrate. The specific three-dimensional arrangement of the ethyl and methyl substituents at the prochiral center of the incoming sec-butyl group would create differential steric interactions, favoring one transition state over the other and thus leading to the preferential formation of one enantiomer.

Catalytic Approaches to Chiral this compound

Modern asymmetric catalysis offers sophisticated methods for the enantioselective synthesis of chiral amides, which could be adapted for this compound. nih.govnih.gov These methods typically involve the reaction of a primary amide with a prochiral reagent in the presence of a chiral catalyst.

One such advanced method is the rhodium and chiral squaramide co-catalyzed carbene insertion into an amide N-H bond. nih.gov In this hypothetical application, 4-bromobenzamide would react with a diazo compound precursor to the sec-butyl group. The chiral co-catalyst would mediate the proton transfer and control the facial selectivity of the carbene insertion, thereby establishing the stereocenter with high enantioselectivity. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetric allylic substitution. elsevierpure.comelsevierpure.com This would involve reacting 4-bromobenzamide with an allylic precursor to the sec-butyl group in the presence of a palladium catalyst and a chiral ligand. The chiral ligand would control the stereochemical outcome of the nucleophilic attack of the amide onto the π-allyl palladium complex, yielding a chiral product.

| Catalytic Method | Precursors | Catalyst System | Key Feature |

| Carbene N-H Insertion | 4-Bromobenzamide, sec-butyl diazo precursor | Rh₂(OAc)₄ / Chiral Squaramide | Co-catalysis enables enantioselective proton transfer to control stereochemistry. nih.gov |

| Asymmetric Allylic Cyclization/Substitution | 4-Bromobenzamide, Allylic sec-butyl precursor | Palladium / Chiral Ligand (e.g., Trost ligand) | Chiral ligand environment dictates the stereochemical outcome of the C-N bond formation. elsevierpure.comelsevierpure.com |

| Biocatalytic N-H Insertion | 4-Bromobenzamide, Diazo precursor | Engineered Hemoproteins (e.g., Myoglobin variants) | Enzyme's chiral active site provides high activity and stereoinduction. rochester.edu |

These catalytic methods represent the forefront of asymmetric synthesis and provide viable, albeit complex, pathways to access specific enantiomers of chiral N-alkylated amides like this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo N Sec Butyl Benzamide

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each unique proton and carbon, confirming the presence and connectivity of the 4-bromophenyl ring, the amide linkage, and the N-sec-butyl group.

The ¹H-NMR spectrum of 4-Bromo-N-sec-butyl-benzamide is characterized by distinct signals corresponding to the aromatic protons, the amide N-H proton, and the protons of the sec-butyl substituent.

The aromatic region is expected to show a typical AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group (H-2, H-6) are deshielded relative to the protons ortho to the bromine atom (H-3, H-5). This results in two doublets in the downfield region of the spectrum. Based on data from similar structures like 4-bromo-N-methylbenzamide, these signals are expected to appear around δ 7.6-7.7 ppm. rsc.org

The amide proton (N-H) typically appears as a broad singlet or a doublet if coupled to the adjacent C-H proton. Its chemical shift is variable and dependent on concentration and solvent, but for related secondary amides, it is often observed around δ 6.0-6.2 ppm. rsc.org

The sec-butyl group gives rise to a set of signals in the upfield, aliphatic region of the spectrum.

The methine proton (-CH-) attached to the nitrogen is the most deshielded of this group, appearing as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. This signal is anticipated around δ 4.1-4.2 ppm, as seen in N-(sec-butyl)benzamide. rsc.org

The methylene protons (-CH₂-) are diastereotopic and will appear as a complex multiplet around δ 1.5-1.6 ppm. rsc.org

The two methyl groups (-CH₃) are also distinct. The terminal methyl group of the ethyl fragment appears as a triplet around δ 0.96 ppm, while the methyl group attached to the stereocenter appears as a doublet around δ 1.22 ppm. rsc.org

Table 1: Predicted ¹H-NMR Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (2, 6) | ~ 7.65 | Doublet | ~ 8.5 |

| Aromatic H (3, 5) | ~ 7.60 | Doublet | ~ 8.5 |

| Amide N-H | ~ 6.1 | Broad Singlet / Doublet | - |

| N-CH | ~ 4.12 | Multiplet | - |

| CH₂ | ~ 1.58 | Multiplet | - |

| CH-CH₃ | ~ 1.22 | Doublet | ~ 6.3 |

| CH₂-CH₃ | ~ 0.96 | Triplet | ~ 7.2 |

Note: Predicted values are based on analysis of structurally similar compounds. rsc.org

The proton-decoupled ¹³C-NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and their chemical shifts are indicative of their electronic environment. alnoor.edu.iq

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the downfield region, typically around δ 166-167 ppm for brominated benzamides. rsc.org

Aromatic Carbons: The 1,4-disubstituted ring gives rise to four distinct signals. The carbon attached to the bromine (C-4) is expected around δ 125-126 ppm, while the ipso-carbon attached to the amide group (C-1) appears near δ 133-135 ppm. rsc.orgrsc.org The aromatic CH carbons (C-2, C-6 and C-3, C-5) typically resonate between δ 128 and δ 132 ppm. rsc.orgrsc.org The electronegativity of the substituent influences the exact shift. libretexts.org

Sec-butyl Carbons: The four carbons of the sec-butyl group have characteristic shifts. The methine carbon (N-CH) is attached to the electronegative nitrogen, shifting it downfield to approximately δ 47 ppm. rsc.org The methylene carbon (-CH₂-) is expected around δ 29-30 ppm. rsc.org The two methyl carbons appear at higher fields, with the one attached to the chiral center (CH-CH₃) resonating near δ 20 ppm and the terminal one (CH₂-CH₃) appearing furthest upfield around δ 10 ppm. rsc.orgdocbrown.info

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 166.5 |

| C-1 (Ar, ipso to C=O) | ~ 134.0 |

| C-2, C-6 (Ar) | ~ 128.5 |

| C-3, C-5 (Ar) | ~ 131.7 |

| C-4 (Ar, ipso to Br) | ~ 125.8 |

| N-CH | ~ 47.1 |

| CH₂ | ~ 29.7 |

| CH-CH₃ | ~ 20.4 |

| CH₂-CH₃ | ~ 10.4 |

Note: Predicted values are based on analysis of structurally similar compounds. rsc.org

While ¹H and ¹³C NMR confirm the basic structure, advanced 2D NMR techniques could provide deeper insights into stereochemistry and conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling networks. It would show correlations between the aromatic doublets, and within the sec-butyl group, it would link the N-CH proton to both the adjacent CH₂ and CH₃ protons, confirming the connectivity. umich.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space interactions between protons that are close to each other, providing information about the molecule's preferred conformation. For instance, correlations between the N-H proton and specific protons on the sec-butyl group could indicate rotational preferences around the N-C(alkyl) bond.

Infrared and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light that corresponds to specific bond vibrations.

The IR spectrum of this compound is dominated by characteristic absorptions for the amide and bromo-aromatic moieties.

Amide Bands: Secondary amides exhibit several characteristic bands. The N-H stretching vibration (νN-H) appears as a strong, and often broad, peak in the region of 3350-3280 cm⁻¹. rsc.org The amide I band, which is primarily due to the C=O stretching vibration (νC=O), is one of the most intense peaks in the spectrum and is expected in the range of 1650-1630 cm⁻¹. rsc.orgmdpi.com Its exact position is sensitive to hydrogen bonding. The amide II band, a mixture of N-H in-plane bending and C-N stretching, occurs near 1550-1530 cm⁻¹.

C-Br Group: The C-Br stretching vibration for aryl bromides typically appears as a strong absorption in the far-infrared region, often between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~ 3300 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium-Strong |

| C=O (Amide I) | Stretch | ~ 1640 | Very Strong |

| N-H (Amide II) | Bend | ~ 1540 | Strong |

| C=C (Aromatic) | Stretch | ~ 1590, 1480 | Medium-Strong |

| C-Br | Stretch | 600 - 500 | Strong |

Note: Predicted values are based on analysis of structurally similar compounds. rsc.orgmdpi.com

In the solid state or in concentrated solutions, benzamide (B126) derivatives typically form intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. uobabylon.edu.iq This interaction has a pronounced effect on the IR spectrum.

The presence of strong hydrogen bonding causes the N-H stretching vibration to broaden significantly and shift to a lower frequency (a red-shift) compared to a "free" N-H group, which would appear as a sharper peak at a higher wavenumber (~3450 cm⁻¹). uobabylon.edu.iq Similarly, the C=O stretching (Amide I) band also shifts to a lower frequency upon hydrogen bonding, as this interaction lengthens and weakens the C=O double bond. The broadness and position of the N-H and C=O bands can therefore provide qualitative information about the strength and nature of hydrogen bonding within the sample. uobabylon.edu.iq

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is fundamental in determining the molecular weight and elemental composition of a compound and provides valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from a list of possibilities. For this compound, the expected molecular formula is C₁₁H₁₄BrNO. sigmaaldrich.com

HRMS analysis would measure the exact mass of the molecular ion ([M]⁺˙) and compare it to the calculated monoisotopic mass. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info This results in a characteristic pair of peaks (an M and M+2 peak) of almost equal intensity, separated by approximately 2 Da. By matching the measured accurate mass and the distinct isotopic pattern with the theoretical values, HRMS can definitively confirm the molecular formula of the compound.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₁H₁₄⁷⁹BrNO | [M]⁺˙ | 255.0259 |

| C₁₁H₁₄⁸¹BrNO | [M+2]⁺˙ | 257.0238 |

| C₁₁H₁₅⁷⁹BrNO | [M+H]⁺ | 256.0335 |

This interactive table presents the calculated exact masses for the primary isotopic molecular ions of this compound.

Fragmentation Pattern Analysis and Structural Insights

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energized and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering detailed structural information. The fragmentation of this compound is governed by its constituent functional groups: the 4-bromobenzoyl moiety and the N-sec-butyl group. libretexts.orgwiley.com

Key fragmentation pathways include:

Formation of the 4-bromobenzoyl cation: A primary fragmentation involves the cleavage of the amide C-N bond, leading to the formation of the highly stable 4-bromobenzoyl cation. This fragment will exhibit the characteristic 1:1 isotopic pattern of bromine. wiley.com

Loss of Carbon Monoxide: The 4-bromobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the 4-bromophenyl cation. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the sec-butyl group (α-cleavage) is a common pathway for amides and amines. libretexts.org This would result in the loss of an ethyl radical (C₂H₅˙), leading to a significant fragment ion.

Formation of the sec-butyl cation: Cleavage of the C-N bond can also lead to the formation of the sec-butyl cation, although the charge is more likely to be retained by the aromatic fragment. docbrown.info

Table 2: Predicted Mass Fragments of this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₁₁H₁₄BrNO]⁺˙ | Molecular Ion | 255/257 |

| [BrC₆H₄CO]⁺ | Cleavage of amide C-N bond | 183/185 |

| [BrC₆H₄]⁺ | Loss of CO from bromobenzoyl cation | 155/157 |

| [M - C₂H₅]⁺ | α-cleavage at sec-butyl group | 226/228 |

This interactive table details the expected major fragments and their corresponding mass-to-charge ratios (m/z) for this compound.

Advanced Spectroscopic Methods

Beyond mass spectrometry, other spectroscopic techniques are vital for characterizing the electronic properties and stereochemistry of this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the 4-bromobenzoyl chromophore.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* Transitions: These high-energy transitions are associated with the π-electron system of the aromatic benzene ring. The presence of the bromine atom and the carbonyl group as substituents on the ring typically causes a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene. growingscience.com

n → π* Transitions: This lower-energy transition involves the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically weak.

The solvent used can influence the position of these absorption maxima. The data obtained from UV-Vis spectroscopy is useful for quantitative analysis and for providing complementary information for structural confirmation.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~200-280 |

This interactive table summarizes the primary electronic transitions anticipated in the UV-Vis spectrum.

Circular Dichroism for Chiral Variants

The sec-butyl group in this compound contains a stereogenic center (the carbon atom bonded to the nitrogen, a methyl group, an ethyl group, and a hydrogen atom). Consequently, the molecule is chiral and exists as a pair of enantiomers: (R)-4-Bromo-N-sec-butyl-benzamide and (S)-4-Bromo-N-sec-butyl-benzamide.

Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light. While enantiomers have identical physical properties like melting point and UV-Vis spectra, they interact differently with circularly polarized light.

A CD spectrum of a single enantiomer of this compound would show positive or negative peaks, known as Cotton effects, at the same wavelengths as the absorption bands in its UV-Vis spectrum. researchgate.net The other enantiomer would produce a CD spectrum that is a perfect mirror image, with Cotton effects of equal magnitude but opposite sign. A racemic mixture (a 1:1 mixture of both enantiomers) would be CD-silent, showing no signal. Therefore, CD spectroscopy is invaluable for distinguishing between the (R) and (S) forms, determining the enantiomeric excess or purity of a sample, and investigating the compound's absolute configuration. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 4 Bromo N Sec Butyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties by calculating the electron density.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 4-bromo-N-sec-butyl-benzamide molecule, known as its optimized geometry. These calculations often utilize hybrid functionals like B3LYP with a suitable basis set, such as 6-31G(d,p), to achieve a balance between accuracy and computational cost. sci-hub.setandfonline.com The process involves finding the minimum energy conformation, which reveals crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also a key output of DFT calculations. The distribution of electrons within the molecule, the molecular electrostatic potential (MESP), and the nature of chemical bonds can be thoroughly analyzed. For instance, in related benzamide (B126) derivatives, the molecular configuration is often stabilized by intramolecular interactions, such as N-H···O hydrogen bonds. acs.org The planarity of the benzamide group and the orientation of the sec-butyl and bromo substituents are critical aspects of its structure.

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzamides

| Parameter | Typical Value | Reference |

| C=O Bond Length | ~1.23 Å | tandfonline.com |

| C-N Bond Length | ~1.35 Å | tandfonline.com |

| Dihedral Angle (Aryl-Amide) | Varies with substitution | researchgate.net |

Note: This table presents typical values for benzamide derivatives as direct data for this compound is not available. The values provide a reasonable estimate for the title compound.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's stability and reactivity. A larger gap suggests higher stability and lower reactivity. sci-hub.se

In benzamide derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often distributed over the carbonyl group and the aromatic system. sci-hub.se The presence of a bromine atom, an electron-withdrawing group, and a sec-butyl group, an electron-donating group, will influence the energies and spatial distributions of these orbitals in this compound. DFT calculations can precisely map these orbitals and quantify the energy gap.

Table 2: Representative HOMO-LUMO Energy Gaps for Substituted Benzamides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Benzamide | - | - | 5.65 | sci-hub.se |

| N-substituted benzamide | - | - | 5.37 - 5.51 | sci-hub.se |

Note: This table showcases energy gaps for related benzamides to infer the properties of this compound.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net These predictions are based on the calculated electronic environment around each nucleus.

IR (Infrared): The vibrational frequencies corresponding to different functional groups in the molecule can be computed. mdpi.com For this compound, characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H vibrations would be of particular interest.

UV-Vis (Ultraviolet-Visible): The electronic transitions between molecular orbitals, such as the HOMO-LUMO transition, can be calculated to predict the maximum absorption wavelength (λmax). sci-hub.se

These theoretical spectra provide valuable fingerprints for the identification and characterization of the compound.

Global reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, provide insights into the molecule's reactivity. tandfonline.com These descriptors help in understanding how this compound might interact with other chemical species.

Furthermore, DFT can be used to calculate the non-linear optical (NLO) properties of a molecule, such as its polarizability and hyperpolarizability. mdpi.com Molecules with significant NLO properties have potential applications in optoelectronic devices. The presence of donor and acceptor groups can enhance these properties. In this compound, the interplay between the bromo and sec-butyl groups attached to the benzamide core could lead to interesting NLO behavior.

Table 3: Calculated Nonlinear Optical Properties for Related Compounds

| Compound | Polarizability (α) | First Hyperpolarizability (β) | Reference |

| Substituted Peptoids | 164.16 - 234.08 a.u. | - | mdpi.com |

| Acyl Thiourea Derivatives | - | Significant γ amplitude | acs.org |

Note: This table provides examples of NLO property calculations for related molecular structures to indicate the potential for this compound.

Crystal Engineering and Solid State Characteristics of 4 Bromo N Sec Butyl Benzamide

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. Although a structure for 4-bromo-N-sec-butyl-benzamide is not available, the analysis of similar molecules provides a robust framework for predicting its molecular and supramolecular features.

The molecular conformation of N-substituted benzamides is largely defined by the torsion angles between the phenyl ring and the amide plane, as well as the orientation of the N-substituent. In the case of 4-bromo-N-phenylbenzamide, the molecule is significantly twisted, with a dihedral angle of 58.63 (9)° between the phenyl and 4-bromophenyl rings. nih.gov The central amide plane (N—C=O) is also twisted relative to both aromatic rings. nih.govwikipedia.org

Table 1: Representative Geometric Parameters from Analogous Benzamide (B126) Structures

| Parameter | 4-bromo-N-phenylbenzamide wikipedia.org | 4-Bromo-N-(diethylcarbamothioyl)benzamide researchgate.net | Expected Range for this compound |

|---|---|---|---|

| C=O Bond Length (Å) | ~1.23 | 1.230 (2) | 1.22 - 1.24 |

| Amide C-N Bond Length (Å) | ~1.35 | 1.355 (2) | 1.33 - 1.36 |

| Phenyl C-Br Bond Length (Å) | ~1.90 | - | 1.89 - 1.91 |

This table is illustrative and based on data from closely related structures. Actual values for this compound would require experimental determination.

The solid-state packing of benzamides is typically dominated by a network of intermolecular hydrogen bonds. The secondary amide group (-CONH-) in this compound is a prime hydrogen bond donor (N-H) and acceptor (C=O).

N-H⋯O Hydrogen Bonds: This is the most robust and predictable interaction in secondary amides. It is highly probable that molecules of this compound would link together via N-H⋯O hydrogen bonds, forming chains or dimeric motifs. wikipedia.orgresearchgate.net In many benzamide crystal structures, these interactions create infinite chains that are a primary feature of the crystal packing. wikipedia.orgresearchgate.net

C-H⋯O Interactions: Weaker C-H⋯O hydrogen bonds are also common and play a significant role in stabilizing the three-dimensional crystal architecture. mdpi.com Aromatic C-H groups from the bromophenyl ring or aliphatic C-H groups from the sec-butyl substituent can act as donors to the carbonyl oxygen, which can act as a bifurcated acceptor. mdpi.com

C-H⋯π Interactions: The electron-rich π-system of the bromophenyl ring can act as a hydrogen bond acceptor for C-H donors from adjacent molecules. These interactions, along with N-H⋯O bonds, contribute to the formation of complex 3D networks. nih.govwikipedia.org

The predictable nature of the N-H⋯O hydrogen bond leads to the formation of reliable supramolecular synthons. For secondary amides, the most common synthon is the catemer, which forms a C(4) chain motif where molecules are linked head-to-tail. wikipedia.org Another possibility is the formation of a centrosymmetric dimer, creating an R²₂(8) ring motif, although this is more characteristic of primary amides.

Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures with different physicochemical properties. researchgate.net Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

There are no reports in the surveyed literature detailing the existence of polymorphs or pseudopolymorphs for this compound. The phenomenon is common in organic molecules, particularly amides, as demonstrated by benzamide itself, which has at least three known polymorphic forms. researchgate.net The discovery of polymorphism often requires extensive screening of crystallization conditions.

The specific crystalline form obtained for a compound is highly sensitive to the conditions of its crystallization. Key factors that influence which polymorph appears include:

Solvent: The polarity, hydrogen-bonding capability, and geometry of the solvent can direct the molecular assembly into different packing arrangements. Crystallization from different solvents is a primary method for discovering polymorphs.

Temperature: Temperature affects nucleation and crystal growth kinetics. Some polymorphs are only stable within a specific temperature range, and phase transitions from a metastable to a stable form can be induced by heating.

Rate of Crystallization: Rapid cooling or evaporation can trap molecules in a kinetically favored, often metastable, polymorphic form, whereas slow crystallization tends to yield the most thermodynamically stable form. researchgate.net

Additives and Impurities: The presence of even small amounts of impurities or specifically designed additives can inhibit the growth of one form while promoting another.

Given the flexibility of the sec-butyl group and the strong hydrogen-bonding capabilities of the amide moiety, it is plausible that this compound could exhibit polymorphism under different experimental conditions. However, without experimental evidence, this remains speculative.

Theoretical Aspects of Polymorphic Transitions and Energy Landscapes

The study of polymorphic transitions and the underlying energy landscapes of crystalline solids is a cornerstone of modern crystal engineering. While specific, in-depth theoretical studies on the polymorphic behavior of this compound are not extensively documented in publicly accessible research, a robust theoretical framework exists for understanding and predicting these phenomena. This framework, supported by computational chemistry and studies of analogous benzamide and anilide structures, provides significant insight into the potential solid-state behavior of the title compound.

Transformations in the solid state are of significant interest for both fundamental scientific reasons and for their practical applications, particularly in the pharmaceutical industry where unexpected polymorphic changes can impact product efficacy and stability. nih.gov A thorough understanding at the molecular level is crucial, and molecular simulation offers a powerful tool for achieving this, providing time-resolved, high-resolution details of the processes involved. nih.gov

Computational Modeling of Polymorph Stability

The relative stability of different polymorphs is determined by their free energy. At a given temperature and pressure, the most stable form will have the lowest Gibbs free energy. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in calculating the lattice energies of known and hypothetical crystal structures. researchgate.net These calculations help in constructing a crystal energy landscape, which maps the lattice energy as a function of structural parameters.

For a flexible molecule like this compound, the intramolecular energy, or conformational energy, is a critical component of the total energy. The flexibility of the sec-butyl group and the potential for rotation around the amide C-N bond and the C-C bond connecting the phenyl ring to the carbonyl group can give rise to conformational polymorphism. brunel.ac.uk In such cases, different polymorphs may contain different molecular conformations. A comprehensive theoretical study would involve scanning the conformational space of the molecule to identify low-energy conformers before packing them into a crystal lattice. New methodologies for accurately minimizing crystal structures of flexible molecules involve calculating intramolecular contributions from ab initio methods and balancing them with intermolecular interactions. researchgate.net

The energy landscape for this compound would likely show several local minima, each corresponding to a potential polymorphic form. The depth of these minima indicates their relative stability at 0 K. To determine stability at ambient temperatures, vibrational contributions to the free energy must also be considered.

Illustrative Theoretical Energy Landscape Data

The following table represents a hypothetical outcome of a crystal structure prediction and energy landscape calculation for this compound, illustrating the kind of data generated in such a study.

| Hypothetical Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Key Intermolecular Interactions |

| Form I | P2₁/c | -120.5 | 0.0 | N-H···O hydrogen bonds, Br···Br interactions |

| Form II | P-1 | -118.2 | +2.3 | N-H···O hydrogen bonds, C-H···π stacking |

| Form III | C2/c | -115.8 | +4.7 | Altered N-H···O network, C-H···Br contacts |

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Role of Intermolecular Interactions

The nature and strength of intermolecular interactions are decisive in dictating which polymorphic form is favored. For this compound, the primary interactions expected to govern crystal packing are:

N-H···O Hydrogen Bonds: The amide functional group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons, such as chains or dimers. In many benzamide derivatives, these N-H···O hydrogen bonds are a dominant feature in the crystal packing. researchgate.netresearchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases like the carbonyl oxygen or even the aromatic ring.

π-π Stacking: The bromophenyl ring can participate in π-π stacking interactions, which contribute significantly to the cohesive energy of the crystal. The presence of the electron-withdrawing bromine atom can influence the nature of these stacking interactions.

Weak C-H···O and C-H···π Interactions: Various weak hydrogen bonds also play a crucial role in achieving efficient crystal packing. acs.org

Mechanisms of Polymorphic Transitions

Theoretically, transitions between polymorphs can be classified as either displacive or reconstructive. nih.gov

Displacive transitions involve small shifts in molecular positions and/or orientations without the breaking and reforming of strong intermolecular interactions. These are typically rapid and reversible.

Reconstructive transitions involve a significant reorganization of the crystal lattice, including the breaking of primary intermolecular bonds (like the N-H···O hydrogen bonds) and the formation of new ones. These transitions are generally slower and often irreversible.

For this compound, a transition between polymorphs differing only in the packing of similar conformers might be displacive. However, a transition between conformational polymorphs would necessitate a more significant, reconstructive change. The energy barrier for such a transition would be a key factor in determining its kinetics, a parameter that can be estimated using computational methods like molecular dynamics simulations. nih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Bromo N Sec Butyl Benzamide

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom attached to the benzene (B151609) ring of 4-Bromo-N-sec-butyl-benzamide is a key site for nucleophilic aromatic substitution reactions. These reactions involve the replacement of the bromine atom by a nucleophile, a chemical species that donates an electron pair to form a new chemical bond.

Substitution by Various Nucleophiles (e.g., Amines, Thiols)

The bromine atom on the aromatic ring can be displaced by a variety of nucleophiles, including amines and thiols. The reaction with amines, known as amination, leads to the formation of N-substituted aminobenzamides. ncert.nic.in Similarly, reaction with thiols results in the formation of thioethers. These nucleophilic substitution reactions are fundamental in modifying the structure and properties of the parent compound. cas.cn

The general mechanism for nucleophilic aromatic substitution often proceeds through an addition-elimination pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. However, in the absence of strong activation, harsher conditions or the use of catalysts may be necessary to facilitate the reaction. scribd.com

Influence of the sec-Butyl Group on Reaction Pathways

While direct participation of the sec-butyl group in the substitution at the para-positioned bromine is minimal due to the distance, its steric presence can play a role in the solubility and aggregation of the molecule in the reaction medium, which can indirectly affect reaction kinetics. For reactions involving the amide group itself, the steric hindrance of the sec-butyl group is more pronounced. vulcanchem.com

Oxidation and Reduction Reactions

The different functional moieties within this compound allow for a range of oxidation and reduction reactions, targeting the aromatic ring, the alkyl group, and the carbonyl group.

Oxidation of Aromatic and Alkyl Moieties

Oxidation reactions can target both the aromatic ring and the alkyl side chain. The benzylic position of the sec-butyl group is susceptible to oxidation under certain conditions, potentially leading to the formation of a ketone. khanacademy.org However, the presence of other reactive sites, like the bromine atom and the amide group, can lead to a mixture of products depending on the oxidizing agent and reaction conditions. mdpi.com Strong oxidizing agents can lead to the degradation of the aromatic ring. libretexts.org

Reduction of the Carbonyl Group to Amines

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-), converting the benzamide (B126) into a secondary amine. nih.gov A common reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.org This reaction provides a synthetic route to N-(4-bromobenzyl)-sec-butylamine. The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of the oxygen atom.

Transition Metal-Catalyzed Transformations

The bromine atom in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn

Common examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgacs.orgresearchgate.net This allows for the formation of a new carbon-carbon bond at the position of the bromine atom, leading to the synthesis of biaryl compounds. rsc.orgnih.govmdpi.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, resulting in a substituted alkene. beilstein-journals.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. researchgate.netuwindsor.ca It is a highly versatile method for synthesizing N-aryl amines.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper co-catalyst, leading to the formation of an aryl-alkyne. beilstein-journals.org

The choice of catalyst, ligands, base, and solvent is crucial for the success and selectivity of these reactions. acs.org The steric and electronic properties of the sec-butyl group can also influence the efficiency of these catalytic cycles. vulcanchem.com

Table of Reaction Data:

| Reaction Type | Reagents/Catalysts | Product Type |

| Nucleophilic Substitution (Amination) | Amines | N-Aryl Amines |

| Nucleophilic Substitution (Thiolation) | Thiols | Aryl Thioethers |

| Carbonyl Reduction | LiAlH4 | Secondary Amines |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters, Pd Catalyst, Base | Biaryl Compounds |

| Heck Reaction | Alkenes, Pd Catalyst, Base | Substituted Alkenes |

| Buchwald-Hartwig Amination | Amines, Pd Catalyst, Base | N-Aryl Amines |

| Sonogashira Coupling | Terminal Alkynes, Pd Catalyst, Cu Co-catalyst | Aryl-Alkynes |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine substituent on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is particularly relevant. wikipedia.org This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In the context of this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl or vinyl group, leading to the formation of biaryl or styrenyl benzamide derivatives. These products are of interest in medicinal chemistry and materials science. The reaction is generally tolerant of the amide functional group.

Illustrative Suzuki-Miyaura Reaction of this compound:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Phenyl-N-sec-butyl-benzamide |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 4-(4-Methylphenyl)-N-sec-butyl-benzamide |

| This compound | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 4-Vinyl-N-sec-butyl-benzamide |

This table presents hypothetical yet chemically plausible examples of Suzuki-Miyaura reactions involving this compound, based on established methodologies for similar substrates.

C-H Functionalization Strategies

C-H functionalization represents a modern and efficient approach to modifying organic molecules by directly converting carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. acs.org For this compound, the amide group can act as a directing group, facilitating the selective functionalization of the C-H bond at the ortho position (the position adjacent to the amide-bearing carbon on the benzene ring). nih.gov

This directed C-H activation is typically achieved using transition metal catalysts, such as palladium, rhodium, or ruthenium. nih.gov The amide's nitrogen or oxygen atom coordinates to the metal center, positioning it to selectively activate a nearby C-H bond. This strategy can be employed for arylation, alkylation, or acylation of the aromatic ring.

Potential C-H Functionalization Reactions:

| Reaction Type | Reagent | Catalyst System | Potential Product |

| Ortho-Arylation | Aryl Iodide | Pd(OAc)₂ | 2-Aryl-4-bromo-N-sec-butyl-benzamide |

| Ortho-Alkylation | Alkyl Halide | Ru(p-cymene)Cl₂]₂ | 2-Alkyl-4-bromo-N-sec-butyl-benzamide |

| Ortho-Acylation | Acylating Agent | Rh(III) catalyst | 2-Acyl-4-bromo-N-sec-butyl-benzamide |

This table outlines potential C-H functionalization reactions for this compound, illustrating the power of directing group-assisted synthesis. The specific conditions would require experimental optimization.

Stereochemical Implications in Reactions Involving the sec-Butyl Moiety

The sec-butyl group in this compound contains a chiral center at the carbon atom bonded to the nitrogen. This introduces the possibility of stereoisomerism, as the compound can exist as (R)- and (S)-enantiomers. The presence of this stereocenter can have significant implications in reactions involving this part of the molecule.

For instance, in a deprotonation-alkylation sequence at the α-carbon of the sec-butyl group, the stereochemical outcome (retention, inversion, or racemization) would be of critical importance. The bulky benzoyl group could exert stereocontrol, potentially favoring the formation of one diastereomer over the other if the incoming electrophile is also chiral.

Furthermore, if this compound is used as a chiral ligand or auxiliary in a chemical transformation, the stereochemistry of the sec-butyl group would be crucial in inducing asymmetry in the product. While direct examples involving this specific compound are not prevalent in the literature, the principles of asymmetric synthesis would apply.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic and steric effects of its substituents.

Amide Group (-CONH-sec-butyl): The amide group is a deactivating, meta-directing group in electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. In nucleophilic aromatic substitution, it would have a deactivating effect. As mentioned earlier, it can also act as a directing group in C-H activation. nih.gov

sec-Butyl Group: The sec-butyl group is an electron-donating alkyl group, which has a mild activating effect on the benzene ring. Its steric bulk is moderate and can influence the regioselectivity of reactions, particularly at the ortho position of the amide.

The combined electronic effects of the bromo and amide substituents significantly influence the reactivity of the aromatic ring. For example, in a nucleophilic aromatic substitution reaction, the electron-withdrawing character of both groups would make the ring more susceptible to attack, particularly at the positions ortho and para to the bromine atom.

Advanced Applications of 4 Bromo N Sec Butyl Benzamide in Chemical Sciences

Applications as Building Blocks in Complex Organic Synthesis

The strategic placement of reactive and directing groups makes 4-Bromo-N-sec-butyl-benzamide a valuable starting material for the construction of complex molecular architectures. Its utility spans the synthesis of key fragments for pharmaceuticals and the assembly of diverse heterocyclic systems.

Benzamide (B126) derivatives are integral to drug discovery, with over 30 clinically approved drugs containing this core structure, serving as antidepressants, antiemetics, and antipsychotics. The functional handles on this compound make it an attractive precursor for advanced pharmaceutical intermediates. The bromo substituent is particularly useful for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. mdpi.com This allows for its incorporation into larger, more complex bioactive molecules. For instance, brominated benzamides have been utilized in the synthesis of biaryl amide derivatives that show inhibitory effects against the hepatitis C virus (HCV). nih.gov

The synthesis of N-C axially chiral compounds, which are of increasing interest in medicinal chemistry, can be achieved using chiral precursors. acs.org The chiral nature of the N-sec-butyl group in this compound makes it analogous to other chiral benzamides, such as (R)-4-bromo-N-(1-phenylethyl)benzamide, which has been used as a precursor in the asymmetric synthesis of molecules exhibiting orientational chirality. frontiersin.org This highlights its potential in creating stereochemically complex and potent drug candidates. The benzamide moiety itself is a common pharmacophore, and its derivatives are widely used in the synthesis of therapeutic agents. researchgate.net

| Precursor Type | Therapeutic Area/Target | Synthetic Strategy | Reference |

| Brominated Benzamide | Antiviral (HCV) | Suzuki Coupling | nih.gov |

| Chiral Bromo-Benzamide | Asymmetric Synthesis | Suzuki-Miyaura Coupling | frontiersin.org |

| Benzamide Derivative | PROTACs | Amide Coupling | mdpi.com |

| Benzamide Core | General Drug Discovery | Diverse Functionalization | researchgate.net |

Heterocyclic compounds are of paramount importance in medicinal chemistry, constituting a significant portion of all known natural organic compounds and FDA-approved drugs. sciencepublishinggroup.comuou.ac.innih.gov this compound serves as an excellent scaffold for constructing a variety of N-heterocycles. The amide group can participate directly in cyclization reactions or be transformed into other functional groups to facilitate ring formation.

The benzamide moiety is a known precursor for the synthesis of quinazolines. frontiersin.org For example, N-(2-cyanoaryl)benzamides can be converted into 2-aryl-4-iodoquinazolines. frontiersin.org Similarly, the reaction of 2-aminobenzyl alcohols with benzamides in the presence of a manganese catalyst can yield quinazolines. frontiersin.org Another powerful method involves the photoredox-catalyzed generation of amidyl radicals from N-alkyl benzamides, which can undergo cascade cyclizations to form complex heterocyclic systems like benzoindolizidinones. chinesechemsoc.org The bromine atom on the aromatic ring provides a convenient site for further elaboration of the heterocyclic product via cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery. smolecule.com

| Heterocyclic System | Synthetic Method | Role of Benzamide | Reference |

| Quinazolines | Tandem Dehydrogenative Annulation | Reactant with 2-aminobenzyl alcohol | frontiersin.org |

| Triazoloquinazolinones | Multi-step Cyclization | Precursor (via 2-aminobenzamides) | nih.gov |

| Benzoindolizidinones | Photoredox-Catalyzed Aminoarylation | Amidyl Radical Precursor | chinesechemsoc.org |

| Imidazoles/Oxazoles | Benzylic C–H Oxidation | Precursor to α-methylene ketones | mdpi.com |

| Pyrroles | Ring-Closing Metathesis | Building Block | ibmmpeptide.com |

Catalytic Applications and Ligand Design

The structural elements of this compound lend themselves to applications in catalysis, both as a substrate that can be activated by a catalyst and as a precursor for designing specialized ligands.

The amide group in benzamide derivatives is a well-established directing group for transition-metal-catalyzed C-H activation reactions. acs.orgresearchgate.net This allows for the selective functionalization of the ortho position of the benzoyl ring. Various transition metals, including palladium, rhodium, iridium, and cobalt, have been employed for such transformations. researchgate.netmdpi.com For example, cobalt-catalyzed C-H deuteriomethoxylation of benzamides has been reported using an 8-aminoquinoline (B160924) directing group. mdpi.com

Beyond their role as directing groups, benzamide derivatives can also act as ligands for transition metals. Compounds containing both carbonyl and benzamide groups are recognized as significant potential donor ligands for metal ions. humanjournals.com Research has shown that bis(4-bromobenzamide)benzene can function as a ligand for palladium(II) chloride in Suzuki coupling reactions. researchgate.net Similarly, N-acylthiourea derivatives of 4-bromobenzamide (B181206) have been used to synthesize nickel(II) and copper(II) complexes where the ligand coordinates to the metal through the carbonyl oxygen and the thione sulfur. researchgate.net This coordinating ability suggests that this compound could be modified to create ligands for various catalytic processes.

| Reaction Type | Metal Catalyst | Role of Benzamide | Reference |

| C-H Alkylation | Nickel | Substrate with Directing Group | acs.org |

| C-H Deuteriomethoxylation | Cobalt | Substrate with Directing Group | mdpi.com |

| [4+1] Annulation | Cobalt | Substrate | acs.org |

| Suzuki Coupling | Palladium | Ligand | researchgate.net |

| C-H Amination | Various | Substrate | researchgate.net |

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. The N-sec-butyl group in this compound possesses a stereocenter, making the molecule inherently chiral. This feature is highly valuable for applications in asymmetric catalysis.

This compound can serve as a chiral building block for more complex chiral ligands. For example, the asymmetric synthesis of axially chiral benzamides can be achieved through methods like enantiotopic lithiation of prochiral arene chromium complexes or via organocatalytic electrophilic bromination. beilstein-journals.orgacs.org The synthesis of (R)-4-bromo-N-(1-phenylethyl)benzamide, a structurally similar compound, and its use in the synthesis of molecules with orientational chirality, demonstrates a clear pathway for utilizing such chiral bromo-benzamides. frontiersin.org The combination of a chiral element (the N-sec-butyl group) and a site for metal coordination (the amide oxygen or a derivative thereof) makes this compound a promising starting point for the rational design of novel chiral catalysts or ligands for enantioselective transformations. acs.org

| Chirality Type | Synthetic Approach | Catalyst/Reagent | Reference |

| Axial Chirality | Aromatic Electrophilic Bromination | Bifunctional Organocatalyst | beilstein-journals.orgbeilstein-journals.org |

| Axial Chirality | Enantiotopic Lithiation | Chiral Lithium Amide Base | acs.org |

| N-C Axial Chirality | N-Arylation | Chiral Palladium Catalyst | acs.org |

| Orientational Chirality | Multi-step Asymmetric Synthesis | Chiral Benzamide Precursor | frontiersin.org |

| Point Chirality | Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | acs.org |

Research in Materials Science

The application of specifically functionalized organic molecules in materials science is a rapidly growing field. This compound possesses characteristics that make it a candidate for the development of novel functional materials.

The brominated aromatic ring is a key feature, providing a reactive handle for incorporation into larger systems like polymers or metal-organic frameworks (MOFs) through cross-coupling reactions. beilstein-journals.orgvulcanchem.com The amide moiety itself can act as a ligand for the construction of MOFs. Furthermore, the ability of the amide group to participate in hydrogen bonding can influence the crystal packing and self-assembly properties of materials. nih.gov

Research on related bromobenzamides has shown their utility in crystal engineering and in the formation of co-crystals, which can lead to new materials with enhanced properties such as solubility or stability. smolecule.com Halogenated benzamide derivatives have also been used to synthesize strongly acidic compounds that can be incorporated into functional polymers. beilstein-journals.org Specifically, 4-Bromo-N-((trifluoromethyl)sulfonyl)benzamide has been synthesized and further functionalized for this purpose. beilstein-journals.org Additionally, bisamide structures have been investigated as fluorescent materials, suggesting that derivatives of this compound could be explored for applications in developing new optical materials. researchgate.net

| Material Type | Key Functional Group | Potential Application | Reference |

| Functional Polymers | Bromine, Amide | Incorporation via cross-coupling | beilstein-journals.orgvulcanchem.com |

| Metal-Organic Frameworks (MOFs) | Amide | Ligand for metal clusters | smolecule.com |

| Fluorescent Materials | Bisamide Structure | Optical sensors, developers | researchgate.net |

| Co-crystals | Amide, Bromine | Crystal engineering, improved properties | smolecule.com |

Potential in Designing Functional Organic Materials

The unique structural characteristics of this compound, which include a bromine substituent, an amide linkage, and a sec-butyl group, suggest its potential utility in the design of functional organic materials. The bromine atom, in particular, can significantly influence the electronic properties and intermolecular interactions of the molecule.

Research on other brominated aryl compounds has shown that the bromine substituent can lead to a redshift in the ultraviolet-visible absorption spectra and a lowering of the LUMO and HOMO energy levels. researchgate.net This is attributed to the p-π conjugation between the p-electrons of the bromine atom and the π-electrons of the aromatic ring. researchgate.net Such modifications of the electronic structure are crucial for the development of materials with tailored optical and electronic properties.

Furthermore, the amide group is known to form strong hydrogen bonds, which can direct the self-assembly of molecules into well-ordered supramolecular structures. The interplay between hydrogen bonding from the amide group and potential halogen bonding from the bromine atom could lead to the formation of unique crystal packing arrangements, which are fundamental to the properties of functional organic materials. While no specific crystal structure data for this compound is publicly available in the searched literature, studies on similar molecules like 4-Bromo-N-phenylbenzamide reveal that N-H···O hydrogen bonds can dictate the formation of chains and three-dimensional networks. researchgate.net

The sec-butyl group, being a non-planar and chiral alkyl group, can introduce steric hindrance that influences the molecular packing and solubility of the material. In the broader context of N-alkyl benzamides, the nature of the alkyl substituent is known to affect the crystalline packing and physical properties of the resulting materials. rsc.org

Exploration in Optoelectronic or Responsive Materials

The exploration of this compound in optoelectronic or responsive materials remains a nascent field. However, by examining related compounds, we can extrapolate its potential. The presence of the bromo-substituted benzene (B151609) ring, a common moiety in optoelectronic materials, suggests that this compound could exhibit interesting photophysical properties.

For instance, theoretical studies on various organic compounds have demonstrated that the introduction of a bromine atom can tune the optical absorption and molecular orbital energy levels. researchgate.net This is a key principle in the design of materials for applications such as organic solar cells and light-emitting diodes. While direct data for this compound is unavailable, the general trend observed in brominated aromatic compounds points towards its potential as a component in optoelectronic devices.